molecular formula C10H14N6O3 B14772158 4-amino-1-(3-azido-2,3-dideoxypentofuranosyl)-5-methylpyrimidin-2(1H)-one

4-amino-1-(3-azido-2,3-dideoxypentofuranosyl)-5-methylpyrimidin-2(1H)-one

Cat. No.: B14772158
M. Wt: 266.26 g/mol
InChI Key: GZSDAHQGNUAEBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-1-(3-azido-2,3-dideoxypentofuranosyl)-5-methylpyrimidin-2(1H)-one is a synthetic nucleoside analog. This compound is structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. The unique structure of this compound allows it to interfere with viral replication, making it a potential candidate for antiviral therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-(3-azido-2,3-dideoxypentofuranosyl)-5-methylpyrimidin-2(1H)-one typically involves multiple steps:

    Starting Material: The synthesis begins with a suitable pentofuranosyl sugar derivative.

    Azidation: The sugar derivative undergoes azidation to introduce the azido group at the 3’ position.

    Glycosylation: The azido sugar is then coupled with a pyrimidine base through a glycosylation reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-(3-azido-2,3-dideoxypentofuranosyl)-5-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: The azido group can be reduced to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted nucleoside analogs.

Scientific Research Applications

4-amino-1-(3-azido-2,3-dideoxypentofuranosyl)-5-methylpyrimidin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its ability to interfere with nucleic acid synthesis.

    Medicine: Investigated as a potential antiviral agent, particularly against retroviruses.

    Industry: Used in the development of antiviral drugs and diagnostic tools.

Mechanism of Action

The compound exerts its effects by incorporating into viral DNA or RNA during replication. This incorporation leads to chain termination, preventing the virus from replicating further. The molecular targets include viral polymerases, which are enzymes responsible for synthesizing viral nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Zidovudine: Another nucleoside analog used as an antiviral agent.

    Lamivudine: A nucleoside analog with similar antiviral properties.

    Didanosine: Another compound that interferes with viral replication.

Uniqueness

4-amino-1-(3-azido-2,3-dideoxypentofuranosyl)-5-methylpyrimidin-2(1H)-one is unique due to its specific structure, which allows it to target a broader range of viral polymerases compared to other nucleoside analogs. This makes it a versatile candidate for antiviral therapy.

Properties

IUPAC Name

4-amino-1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O3/c1-5-3-16(10(18)13-9(5)11)8-2-6(14-15-12)7(4-17)19-8/h3,6-8,17H,2,4H2,1H3,(H2,11,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSDAHQGNUAEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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